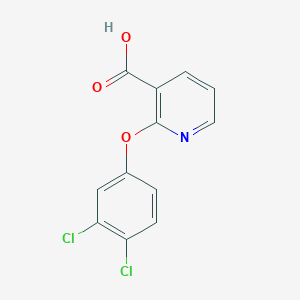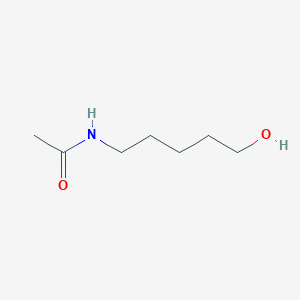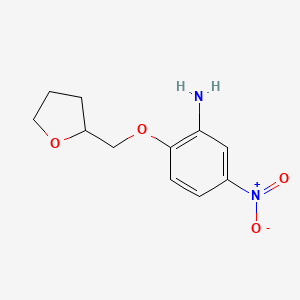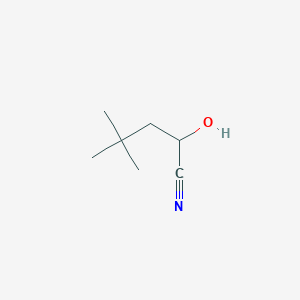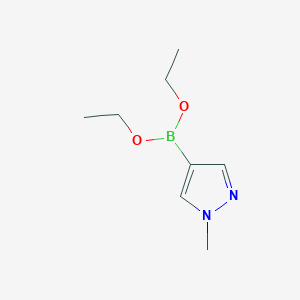
Diethyl (1-methyl-1H-pyrazol-4-yl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-methyl-1H-pyrazol-4-ylboronate is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a pyrazole ring substituted with a boronate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-methyl-1H-pyrazol-4-yl)boronate typically involves the reaction of 1-methyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-methyl-1H-pyrazol-4-ylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the boronate ester to boronic acid derivatives.
Substitution: The boronate group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, boronic acids, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Diethyl 1-methyl-1H-pyrazol-4-ylboronate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethyl (1-methyl-1H-pyrazol-4-yl)boronate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: Another pyrazole derivative with distinct chemical properties and uses.
Uniqueness
Diethyl 1-methyl-1H-pyrazol-4-ylboronate is unique due to its specific boronate ester group, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C8H15BN2O2 |
|---|---|
Peso molecular |
182.03 g/mol |
Nombre IUPAC |
diethoxy-(1-methylpyrazol-4-yl)borane |
InChI |
InChI=1S/C8H15BN2O2/c1-4-12-9(13-5-2)8-6-10-11(3)7-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
SWXFYUXTDBPWIF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8467180.png)
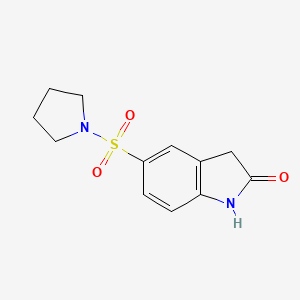
![7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B8467199.png)
![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)
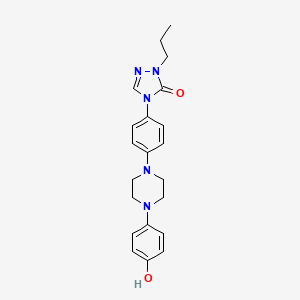
![(R)-3-(4-bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-iodo-3-methyl-1H-imidazo[1,2-a]imidazol-2-one](/img/structure/B8467213.png)
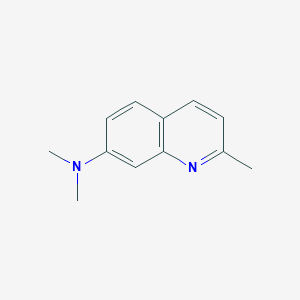
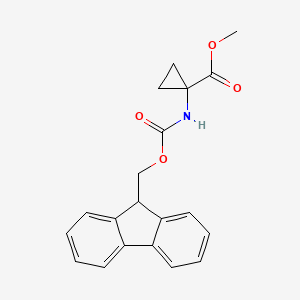
![5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B8467233.png)
